2,5-Pyrrolidinedione, 3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-
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Overview
Description
3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the hydrogenation of 3,4-dimethoxyphenylacetonitrile with a methylamine in the presence of a supported catalyst such as copper chromite, copper, silver, gold, iron, cobalt, nickel, ruthenium, rhodium, palladium, osmium, iridium, platinum, or mixtures thereof . The reaction is carried out at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1040866-92-9 |
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Molecular Formula |
C26H26N4O4 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H26N4O4/c1-33-23-13-8-18(16-24(23)34-2)14-15-27-22-17-25(31)30(26(22)32)21-11-9-20(10-12-21)29-28-19-6-4-3-5-7-19/h3-13,16,22,27H,14-15,17H2,1-2H3 |
InChI Key |
UWIJXDXRDFCVLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4)OC |
Origin of Product |
United States |
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